
Xenone-136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenon-136 is a naturally occurring isotope of the noble gas xenon. It is one of the nine stable isotopes of xenon and has a mass number of 136. Xenon-136 is notable for its role in scientific research, particularly in the fields of particle physics and astrophysics. It is used in experiments that search for rare nuclear decay processes and dark matter interactions.
Preparation Methods
Xenon-136 can be obtained through the fractional distillation of liquid air, which separates xenon from other atmospheric gases. For industrial purposes, xenon-136 is often enriched from natural xenon using methods such as electromagnetic isotope separation. This process involves ionizing xenon atoms and using magnetic fields to separate the isotopes based on their mass differences.
Chemical Reactions Analysis
Xenon-136, like other noble gases, is chemically inert under standard conditions. it can participate in certain chemical reactions under extreme conditions. For example, xenon can form compounds with fluorine and oxygen. In these reactions, xenon typically undergoes oxidation to form xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These reactions require high temperatures and pressures, as well as the presence of strong oxidizing agents.
Scientific Research Applications
Xenon-136 is widely used in scientific research due to its unique properties. In particle physics, it is used in experiments that search for neutrinoless double beta decay, a rare nuclear process that could provide insights into the nature of neutrinos and the fundamental symmetries of the universe. Xenon-136 is also used in dark matter detection experiments, where its large atomic mass and low background radiation make it an ideal target material. Additionally, xenon-136 is used in medical imaging and radiation therapy due to its ability to emit gamma rays when it decays.
Mechanism of Action
The primary mechanism by which xenon-136 exerts its effects is through its interactions with other particles and radiation. In neutrinoless double beta decay experiments, xenon-136 nuclei undergo a decay process that emits two electrons and no neutrinos, which can be detected by sensitive instruments. In dark matter detection experiments, xenon-136 nuclei interact with dark matter particles, producing detectable signals. The molecular targets and pathways involved in these interactions are primarily related to the nuclear properties of xenon-136 and its ability to emit radiation.
Comparison with Similar Compounds
Xenon-136 is unique among xenon isotopes due to its stability and its role in scientific research. Other stable isotopes of xenon, such as xenon-129 and xenon-132, are also used in various applications, but they do not have the same significance in particle physics and astrophysics. Xenon-136’s long half-life and low background radiation make it particularly valuable for experiments that require high sensitivity and low noise levels. Similar compounds include other noble gas isotopes, such as krypton-86 and argon-40, which are used in different types of scientific research and industrial applications.
Properties
CAS No. |
15751-79-8 |
|---|---|
Molecular Formula |
Xe |
Molecular Weight |
135.90721447 g/mol |
IUPAC Name |
xenon-136 |
InChI |
InChI=1S/Xe/i1+5 |
InChI Key |
FHNFHKCVQCLJFQ-BKFZFHPZSA-N |
Isomeric SMILES |
[136Xe] |
Canonical SMILES |
[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


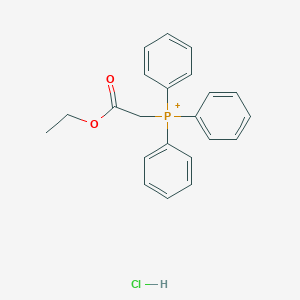
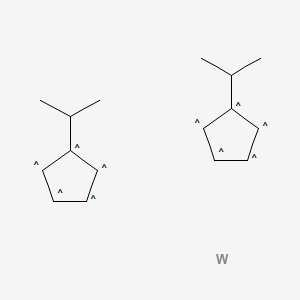

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
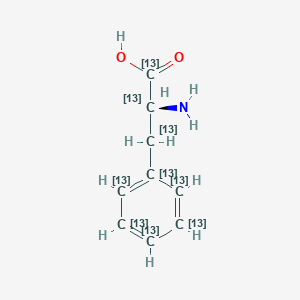
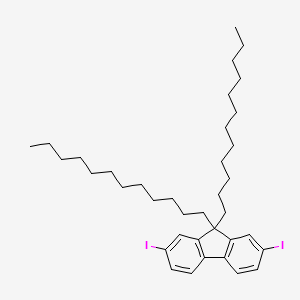
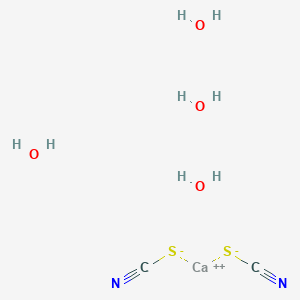





![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)

